

Comparison of gravimetric vs. spectrophotometric methods for nickel using Dimethylglyoxime

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Compound of Interest		
Compound Name:	Dimethylglyoxime	
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A comparative analysis of gravimetric and spectrophotometric methods for the quantification of nickel using **dimethylglyoxime** (DMG) is presented for researchers, scientists, and professionals in drug development. This guide offers an objective look at the performance of each method, supported by experimental data, to aid in selecting the most suitable technique for specific analytical needs.

Principle of the Methods

Both methods rely on the reaction between nickel(II) ions and **dimethylglyoxime** to form a distinctively colored nickel-**dimethylglyoxime** complex. The fundamental difference lies in how this complex is quantified.

Gravimetric Method: In this classical approach, nickel(II) ions react with an alcoholic solution of **dimethylglyoxime** in a buffered ammoniacal solution (pH 5-9) to form a bulky, scarlet-red precipitate of nickel(II) dimethylglyoximate.[1] This precipitate is then carefully collected, washed, dried to a constant weight, and the amount of nickel is determined stoichiometrically from the mass of the precipitate. The reaction is highly selective for nickel in a controlled pH range.

Spectrophotometric Method: This technique involves the formation of a soluble, colored nickeldimethylglyoxime complex in an alkaline medium, typically in the presence of an oxidizing agent such as bromine or persulfate.[2] The resulting solution's absorbance is measured at a



specific wavelength, usually around 445 nm. The concentration of nickel is then determined by comparing the absorbance to a calibration curve prepared from standard nickel solutions.

Quantitative Data Comparison

The choice between the gravimetric and spectrophotometric methods often depends on the required accuracy, sensitivity, and sample throughput. The following table summarizes key performance metrics for each method.



Parameter	Gravimetric Method	Spectrophotometric Method
Principle	Precipitation and weighing of the Ni(DMG) ₂ complex.	Measurement of the absorbance of a colored Ni-DMG complex in solution.
Accuracy	High, considered a primary standard method.	Good, dependent on the accuracy of the calibration standards.
Precision (RSD)	Typically low (highly precise), but specific values are dependent on experimental conditions.	~2.7%[3]
Detection Limit	Higher than spectrophotometry, not ideal for trace amounts.	$1.7 \times 10^{-7} \text{ mol L}^{-1}[3]$
Linearity Range	Not applicable (absolute method).	1×10^{-6} to 2×10^{-5} mol L ⁻¹ [3]
Analysis Time	Long (hours to days due to precipitation, digestion, drying, and cooling).	Rapid (minutes per sample after initial setup).
Sample Throughput	Low.	High.
Common Interferences	Iron(III), copper(II), and cobalt(II) can co-precipitate. Masking agents like tartrate or citrate are used to prevent this. [4][5]	Copper(II), cobalt(II), and iron(II) form colored complexes with DMG.[2][3]

Experimental Protocols

Detailed methodologies for both the gravimetric and spectrophotometric determination of nickel are outlined below.



Gravimetric Determination of Nickel

- Sample Preparation: An accurately weighed sample containing nickel is dissolved in an appropriate acid (e.g., hydrochloric acid) and diluted with deionized water.
- pH Adjustment: The solution is made slightly acidic. To prevent interference from other metal ions like iron(III), a masking agent such as tartaric or citric acid is added. The solution is then heated.
- Precipitation: A 1% alcoholic solution of dimethylglyoxime is added to the heated solution, followed by the slow, dropwise addition of dilute ammonia solution until the solution is slightly alkaline, leading to the formation of a scarlet-red precipitate of nickel(II) dimethylglyoximate.
- Digestion: The beaker with the precipitate is placed on a steam bath for about 30 minutes to an hour to encourage the formation of larger, more easily filterable particles.
- Filtration and Washing: The precipitate is collected in a pre-weighed sintered glass crucible. The precipitate is washed with cold, dilute ammonia solution and then with cold deionized water until free of chloride ions.
- Drying and Weighing: The crucible with the precipitate is dried in an oven at 110-120°C to a
 constant weight. After cooling in a desiccator, the crucible is weighed accurately. The mass
 of the nickel is calculated from the weight of the precipitate.

Spectrophotometric Determination of Nickel

- Preparation of Standard Solutions: A series of standard nickel solutions of known concentrations are prepared from a stock solution.
- Complex Formation: To each standard and the unknown sample solution, an oxidizing agent
 (e.g., bromine water or potassium persulfate) is added, followed by an alcoholic solution of
 dimethylglyoxime and then an ammonia solution to make the solution alkaline. The
 solutions are then diluted to a fixed volume in volumetric flasks.
- Absorbance Measurement: The spectrophotometer is set to the wavelength of maximum absorbance (λmax), typically around 445 nm. The absorbance of each standard solution and the unknown sample is measured against a reagent blank.

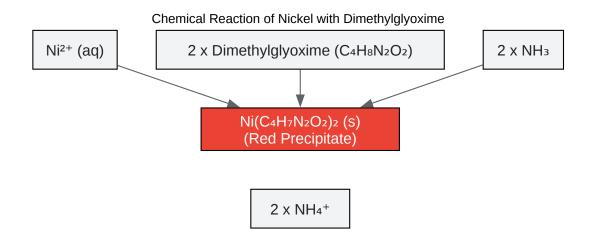


Calibration Curve and Concentration Determination: A calibration curve is constructed by
plotting the absorbance of the standard solutions versus their concentrations. The
concentration of nickel in the unknown sample is determined from its absorbance using the
calibration curve.

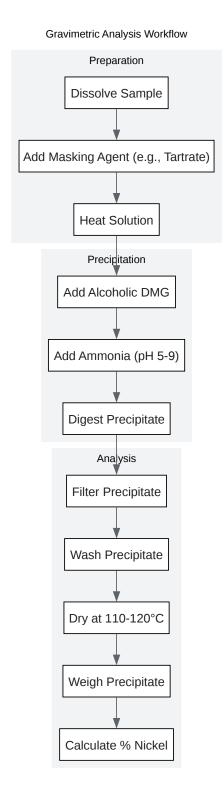
Visualizing the Methodologies

The following diagrams illustrate the chemical reaction and the experimental workflows for both methods.



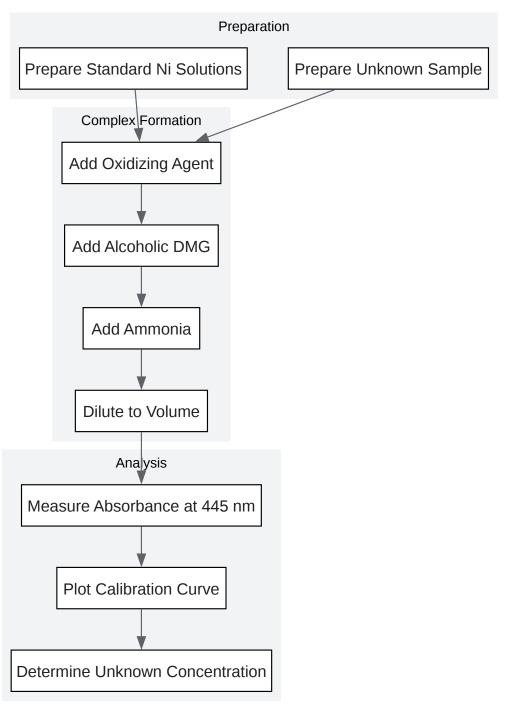








Spectrophotometric Analysis Workflow



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